GP100 Peptide Melanoma Vaccine YLEPGPVTA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The GP100 Peptide Melanoma Vaccine YLEPGPVTA is a melanoma vaccine composed of an HLA-A2-restricted peptide . It’s also known as IMCgp100 and is an affinity-enhanced T cell receptor (TCR) specific for the HLA-A2 restricted melanoma gp100 peptide . The FDA approved a bispecific gp100 peptide-HLA-directed CD3 T cell engager, tebentafusp-tebn, for HLA-A*02:01-positive adult patients with unresectable or metastatic uveal melanoma .
Synthesis Analysis
The vaccine is administered subcutaneously in either of two adjuvants, Montanide ISA-51 or QS-21, to patients with high-risk resected melanoma . In a phase 3 trial, Moderna and Merck announced the launch of a personalized vaccine against melanoma, mRNA-4157, plus pembrolizumab, as combination therapy for high-risk patients who have undergone surgery .Molecular Structure Analysis
The molecular structure of the this compound involves a soluble affinity-enhanced HLA-A*02:01–restricted T-cell receptor that is specific for the glycoprotein 100 (gp100) peptide YLEPGPVTA and is fused to an anti-CD3 single-chain variable fragment .Chemical Reactions Analysis
The vaccine’s manufacturing pipeline begins with sequencing of the genome of each patient’s tumor and healthy tissue . The vaccine did not increase the frequency of immune-related side effects of pembrolizumab or serious adverse events of grade 3 or higher .Applications De Recherche Scientifique
Immunologic and Clinical Outcomes
Phase I Trial Outcomes
A melanoma vaccine composed of the GP100 peptide (YLEPGPVTA) demonstrated immunogenicity and suggested long-term immune responses in some patients. It showed a favorable survival rate compared to expected survival in patients with high-risk resected melanoma (Slingluff et al., 2001).
HLA-A*2402 Restricted Peptide
A Phase I clinical trial using a HLA-A*2402 restricted GP100 peptide for treating patients with metastatic melanoma demonstrated safety and induced antigen-specific T-cell responses in multiple patients (Baba et al., 2010).
CTL Response Stimulation
GP100 peptide vaccines are designed to stimulate the host immune system to mount a cytotoxic T lymphocyte (CTL) response against tumor cells positive for the GP100 antigen, potentially leading to decreased tumor growth (Definitions, 2020).
Vaccine Design and Immunogenicity
Enhanced Immunogenicity with Modifications
Vaccines like GP100:209-217(210M) are synthesized with amino acid substitutions to improve immunogenicity, stimulating a stronger immune response against melanoma cells expressing GP100 (Definitions, 2020).
Draining Lymph Nodes and Peripheral Blood Analysis
A study evaluated CTL responses in peripheral blood lymphocytes (PBLs) and lymph nodes draining a vaccine site, demonstrating immunogenicity for peptides restricted by HLA-A1, HLA-A2, and HLA-A3 (Yamshchikov et al., 2001).
Enhanced Immune Responses
IL-12 Augmentation
A study showed that interleukin-12 may enhance the immune response to a multipeptide vaccine, suggesting further development of IL-12 as a vaccine adjuvant (Lee et al., 2001).
Combination with Ipilimumab
Ipilimumab combined with the GP100 peptide vaccine showed improved overall survival in patients with previously treated metastatic melanoma, highlighting the potential of combining peptide vaccines with other immunotherapies (Hodi et al., 2010).
Peptide Vaccine Optimization
Optimizing Vaccine Strategy
Variations in vaccine strategies, such as xenoimmunization or combining DNA and peptide vaccines, have been explored to improve the immunological response against the tumor-specific antigens of GP100 (Nawrath et al., 2001).
Delayed Schedule Immunization
The impact of administering interleukin-2 on a delayed schedule with a multipeptide melanoma vaccine was investigated, with findings suggesting it may augment T-cell responses more effectively than concurrent administration (Slingluff et al., 2004).
Memory T Cell Characterization
Research on the phenotype and function of GP100 peptide-specific memory CD8+ T cells in melanoma patients post-vaccination revealed insights into their functional maturity and the effectiveness of boosting immunizations (Walker et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEZYVGGTWZGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67N9O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.